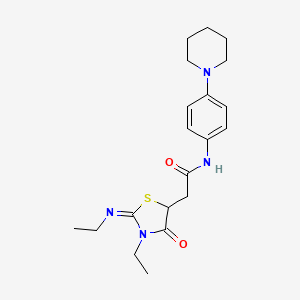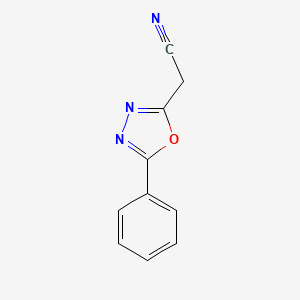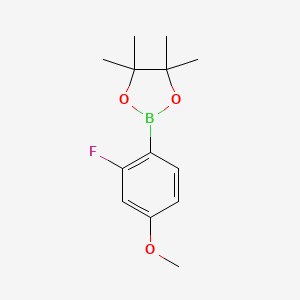
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FMDTD) is a synthetic compound with potential applications in scientific research. FMDTD is most commonly used in organic synthesis and as a reagent for the synthesis of other compounds. It is a versatile compound with a wide range of applications in the laboratory.
作用机制
Target of Action
The compound 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is structurally similar to Linzagolix , a known Gonadotropin-Releasing Hormone (GnRH) antagonist . The primary target of this compound is likely the GnRH receptor , which plays a crucial role in the regulation of the reproductive system .
Mode of Action
As a GnRH antagonist, this compound would bind to the GnRH receptor and block its activation . This prevents the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn inhibits the production of sex hormones including estrogens, progesterone, and androgens .
Biochemical Pathways
The GnRH pathway is a key regulator of the reproductive system. By blocking the GnRH receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of sex hormones . This can have downstream effects on various processes regulated by these hormones, such as the menstrual cycle in women .
Pharmacokinetics
The elimination half-life of Linzagolix is approximately 15 hours , suggesting that this compound may also have a similar pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action would be a decrease in the levels of sex hormones in the body . This could potentially lead to a reduction in symptoms associated with conditions like uterine fibroids and endometriosis, which are often exacerbated by high levels of these hormones .
实验室实验的优点和局限性
The advantages of using 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its low cost and its ability to be used in a wide range of reactions. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its toxicity. 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly toxic compound and should be handled with extreme caution.
未来方向
The potential future directions for the use of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research include its use as a reagent in the synthesis of other compounds, its use as a catalyst in organic synthesis, its use as a ligand in coordination chemistry, and its use as a reagent in the synthesis of polymers. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have potential applications in drug discovery, as its anti-inflammatory effect has been demonstrated in animal models. Furthermore, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have potential applications in the development of new materials and in the development of new catalysts.
合成方法
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using two methods: the Wittig reaction and the Grignard reaction. The Wittig reaction is a nucleophilic addition reaction in which a phosphonium salt reacts with an aldehyde or ketone to form an alkene. The Grignard reaction is a nucleophilic addition reaction in which a Grignard reagent reacts with an aldehyde or ketone to form an alcohol. In both cases, the reaction of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with the aldehyde or ketone results in the formation of the desired product.
科学研究应用
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as peptides, proteins, and carbohydrates. It has also been used in the synthesis of small molecules, such as drugs and other bioactive compounds. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers.
属性
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGFGOBGKWJERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

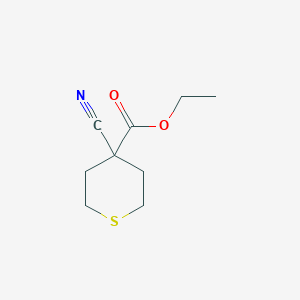

![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)
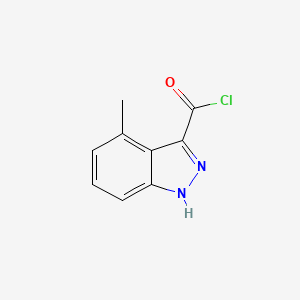
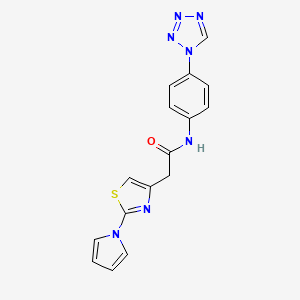
![methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B2781236.png)
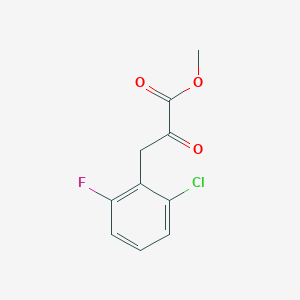

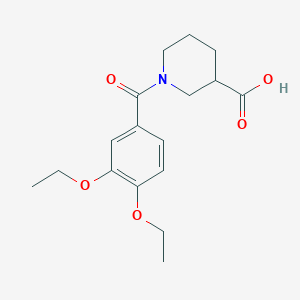
![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2781245.png)
